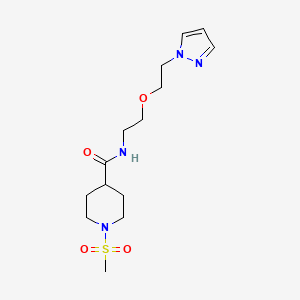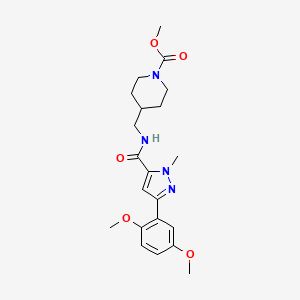![molecular formula C18H20N4O B2418074 6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 337500-40-0](/img/no-structure.png)
6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Synthesis Analysis
Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one example, the catalytic activity of AC-SO3H was investigated for the synthesis of a similar compound .Molecular Structure Analysis
In a similar molecule, the pyrazole ring A is almost coplanar to the fused pyran ring B (dihedral angle 2.99 (5)°), whereas it forms a dihedral angle 13.52 (8)° with phenyl ring C .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Applications De Recherche Scientifique
1. Amino-Pyrazoles in Medicinal Chemistry
- Application Summary: Amino-pyrazoles are advantageous frameworks that provide useful ligands for receptors or enzymes, such as p38MAPK, different kinases, COX, and others, as well as targets important for bacterial and virus infections . They have been studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds .
- Methods of Application: The methods of application involve the design, synthesis, and biological evaluation of different classes of pyrazoles .
- Results or Outcomes: The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
2. CDK2 Inhibitors
- Application Summary: CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
- Methods of Application: The methods of application involve the design and synthesis of new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives .
- Results or Outcomes: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
3. Inhibitors of p38 MAP Kinase
- Application Summary: Pyrano[2,3-c]pyrazole derivatives have been prepared and studied for their binding activities to p38 MAP kinase . These compounds could be useful for developing cancer or immune drugs .
- Methods of Application: The methods of application involve the synthesis of pyrano[2,3-c]pyrazole derivatives and their binding mode to p38 MAP kinase .
- Results or Outcomes: The results showed that eight synthesized compounds had a higher affinity to the lipid pocket than to the other target site, which implied potential applications as allosteric inhibitors .
4. Anticancer Agents
- Application Summary: Certain 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives have been synthesized and tested for their cytotoxicity towards human ovarian cancer cells (SKOV-3) and human pancreatic cancer cells (PANC-1) .
- Methods of Application: The methods of application involve the synthesis of these derivatives and testing their cytotoxicity .
- Results or Outcomes: The results of these tests are not specified in the source .
5. Inhibitors of Bruton Kinase
- Application Summary: Certain amino-pyrazoles, such as (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide, have been studied as reversible inhibitors of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .
- Methods of Application: The methods of application involve the design and synthesis of these derivatives .
- Results or Outcomes: The results of these tests are not specified in the source .
6. Anti-inflammatory and Anticancer Agents
- Application Summary: Pyranopyrazoles are some of the essential compounds in pharmacological chemistry . Some of the great biological activities of the pyranopyrazole framework are anti-inflammatory, anticancer, antimicrobial, antioxidant, anticholinesterase, analgesics, and antimicrobial activity .
- Methods of Application: The methods of application involve the synthesis of these derivatives .
- Results or Outcomes: The results of these tests are not specified in the source .
Safety And Hazards
Orientations Futures
The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propriétés
Numéro CAS |
337500-40-0 |
|---|---|
Nom du produit |
6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Formule moléculaire |
C18H20N4O |
Poids moléculaire |
308.385 |
Nom IUPAC |
6-amino-4-pentan-2-yl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H20N4O/c1-3-7-11(2)14-13(10-19)17(20)23-18-15(14)16(21-22-18)12-8-5-4-6-9-12/h4-6,8-9,11,14H,3,7,20H2,1-2H3,(H,21,22) |
Clé InChI |
QHLXGBMYFXBSJF-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



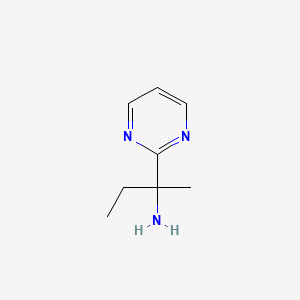
![1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2417997.png)
![6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2417998.png)
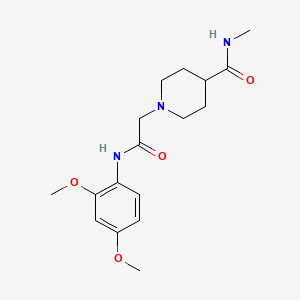
![3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide](/img/structure/B2418001.png)
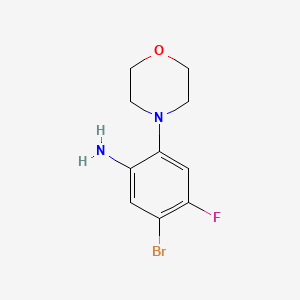
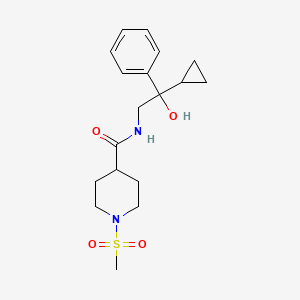
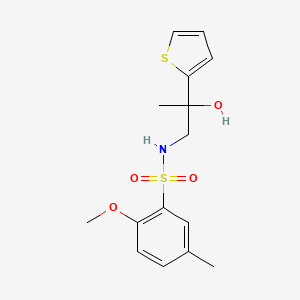
![5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2418008.png)
![2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2418010.png)
